propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring fused with a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclization: The thiophene ring is then fused with a cycloheptane ring through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential anti-inflammatory or anticancer agent.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s functional groups can also form hydrogen bonds and other interactions with biological molecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its fused ring system and the presence of both ester and amide functional groups. This combination of features is not commonly found in other thiophene derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H31NO3S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
propyl 2-(3-cyclopentylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H31NO3S/c1-2-14-25-21(24)19-16-10-4-3-5-11-17(16)26-20(19)22-18(23)13-12-15-8-6-7-9-15/h15H,2-14H2,1H3,(H,22,23) |
InChI Key |
WCWSIKOGQHDTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC3CCCC3 |
Origin of Product |
United States |
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